Product packaging for Koninginin E(Cat. No.:CAS No. 154631-25-1)

Koninginin E

Cat. No.: B2758144
CAS No.: 154631-25-1
M. Wt: 282.38
InChI Key: INHVGPIPHZJQOP-ZNMIVQPWSA-N
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Description

Koninginin E is a secondary metabolite belonging to the koninginin family of polyketides, which are primarily isolated from fungi of the genus Trichoderma , such as Trichoderma koningii . These compounds are of significant research interest due to their diverse biological activities. In agricultural research, this compound is investigated for its role in biocontrol, as metabolites from Trichoderma fungi exhibit antagonism against various plant pathogens, including Gaeumannomyces graminis var. tritici and Rhzoctonia solani . This makes this compound a compelling subject for studies focused on developing sustainable fungicidal agents. In the biomedical field, this compound has demonstrated notable anti-inflammatory properties . Research indicates that it can inhibit phospholipase A2, a key enzyme involved in the inflammatory process, particularly in response to toxins such as snake venom myotoxins. This mechanism suggests potential for this compound in research on edema and inflammation . The compound features a tetrahydrobenzopyran-4-one scaffold, a common structural motif among koninginins that is associated with their bioactivity . The total synthesis of this compound has been achieved, confirming its structure and opening pathways for the production of analogs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O4 B2758144 Koninginin E CAS No. 154631-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,8R)-8-hydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-2-3-4-5-6-13(18)15-10-7-11-12(17)8-9-14(19)16(11)20-15/h13-15,18-19H,2-10H2,1H3/t13-,14+,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHVGPIPHZJQOP-ZNMIVQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1CCC2=C(O1)C(CCC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H]1CCC2=C(O1)[C@@H](CCC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891814
Record name Koninginin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154631-25-1
Record name Koninginin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies

The journey of Koninginin E from a natural product to a purified compound begins with the identification and cultivation of its fungal producers. This process, known as bioprospecting, involves the screening of various organisms from diverse environments to discover new and useful natural products.

Fungal Bioprospecting and Strain Isolation

This compound has been predominantly isolated from fungi belonging to the genus Trichoderma. These fungi are ubiquitous in nature and are known for their ability to produce a wide array of secondary metabolites.

Several species of Trichoderma have been identified as producers of this compound. These include:

Trichoderma koningii : This species is a well-documented source of this compound, along with other related compounds such as Koninginins A, F, L, and M. wikipedia.org

Trichoderma harzianum : this compound has also been isolated from liquid cultures of this species. researchgate.net

Trichoderma koningiopsis : Various strains of this fungus, including endophytic ones, have been found to produce a range of koninginins. For instance, the strain SC-5, isolated from Pedicularis integrifolia, and the strain YIM PH30002, from Panax notoginseng, are known producers. nih.govthieme-connect.com

Occurrence in Specific Environmental Niches

Trichoderma species that produce this compound are commonly found in specific ecological niches, highlighting the importance of environmental factors in the production of this metabolite.

Soil : Trichoderma koningii is a very common soil-dwelling saprotroph with a worldwide distribution. wikipedia.org It thrives in various soil types, including acidified soils and those with high water content like chernozem and podzol. wikipedia.org Strains of T. koningii that produce koninginins have been directly isolated from soil samples. researchgate.net

Endophytic Fungi : Endophytic fungi reside within the tissues of living plants without causing any apparent harm. Several strains of Trichoderma that produce koninginins have been isolated as endophytes from medicinal plants. For example, Trichoderma koningiopsis SC-5 was isolated from Pedicularis integrifolia, a plant found in the Sichuan Province of China. nih.gov Another endophytic strain, Trichoderma koningiopsis YIM PH30002, was harbored in the medicinal plant Panax notoginseng. thieme-connect.com A Trichoderma sp. that produces this compound has also been isolated from mangroves. mdpi.comresearchgate.net

Other Habitats : Trichoderma koningii has also been found in a variety of other environments, including decaying wood, marine and estuarine sediments, and even in mines and caves. wikipedia.org

Cultivation and Fermentation Strategies for Metabolite Production

To produce sufficient quantities of this compound for research, the fungal strains are cultivated in the laboratory using specific fermentation techniques. The choice of fermentation method and growth medium can significantly influence the yield of the desired metabolite.

Both solid-state fermentation (SSF) and liquid-state fermentation (LSF) have been successfully employed for the production of metabolites from Trichoderma species.

Solid-State Fermentation (SSF) : In this method, the fungus is grown on a solid substrate with a limited amount of free water.

One common substrate used for the production of koninginins from T. koningii is shredded wheat medium. researchgate.net

Another effective solid medium is autoclaved rice. For instance, Trichoderma koningiopsis SC-5 was cultured on a rice solid medium for 4 weeks at 28°C under static conditions to produce various koninginins. nih.gov A mixture of wheat bran and white rice has also been found to support maximum growth for some Trichoderma species. nih.gov

The temperature for optimal growth and metabolite production in SSF is typically around 25°C. mdpi.com

Liquid-State Fermentation (LSF) : This involves growing the fungus in a liquid nutrient broth.

this compound has been isolated from liquid cultures of T. harzianum and T. koningii. researchgate.net

Potato Dextrose Broth (PDB) is a commonly used liquid medium for the cultivation of Trichoderma species. wikipedia.org For example, Trichoderma koningiopsis can be cultured in Erlenmeyer flasks containing PDB at 28°C with shaking at 130 rpm for several days. creative-biogene.com

The choice between SSF and LSF can depend on the specific strain and the desired scale of production. SSF is often favored for its lower cost and higher product stability, while LSF allows for easier control of fermentation parameters. nih.gov

Extraction and Purification Techniques for this compound

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex mixture of fungal metabolites and media components.

Conventional Organic Solvent Extraction

The initial step in the isolation process typically involves the use of organic solvents to extract the desired compounds from the fungal culture.

The extraction procedure often involves separating the fungal mycelia from the liquid broth (in the case of LSF) or the solid substrate. Both the mycelia and the supernatant/substrate are then extracted to ensure maximum recovery of the metabolites.

Commonly used organic solvents for the extraction of koninginins include:

Ethyl acetate (B1210297) : This is a widely used solvent for extracting koninginins from both the fermentation broth and the fungal mycelia. mdpi.comdergipark.org.tr

Methanol (B129727) : This solvent is also effective for extracting these polyketides. dergipark.org.tr

Acetone (B3395972) : A mixture of acetone and water can be used to extract metabolites from the mycelia. creative-biogene.com

After extraction, the organic solvent is typically evaporated under reduced pressure to yield a crude extract containing a mixture of compounds.

Advanced Chromatographic and Separation Technologies

The crude extract obtained from solvent extraction is a complex mixture that requires further purification using various chromatographic techniques. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

A combination of different chromatographic methods is often necessary to achieve high purity of this compound.

Column Chromatography (CC) : This is a fundamental purification technique used to separate the components of the crude extract.

Silica (B1680970) Gel Chromatography : The crude extract is often first subjected to column chromatography on silica gel. The compounds are eluted with a gradient of solvents, typically a mixture of a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) and a polar solvent like methanol. This allows for the separation of compounds based on their polarity.

Sephadex LH-20 Chromatography : This size-exclusion chromatography is used to separate compounds based on their molecular size. It is often used as an intermediate purification step.

High-Performance Liquid Chromatography (HPLC) : This is a high-resolution chromatographic technique used for the final purification of this compound.

Preparative and Semi-preparative HPLC : These modes of HPLC are used to isolate larger quantities of a specific compound. researchgate.net

Reversed-Phase HPLC : This is the most common mode of HPLC used for the purification of koninginins. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a gradient of methanol or acetonitrile (B52724) and water. idtdna.com This separates compounds based on their hydrophobicity.

The combination of these techniques allows for the isolation of this compound with a high degree of purity, which is essential for its structural elucidation and the study of its biological properties.

Chemical Structural Characterization and Analog Diversity

Chemical Class and Core Structural Features of Koninginin E

This compound belongs to the koninginin class of polyketides, which are secondary metabolites commonly produced by fungi of the genus Trichoderma. researchgate.net Structurally, koninginins are characterized by an octahydro-2H-1-benzopyran ring system. researchgate.net This core is typically appended with a seven-carbon side chain at position C-3. researchgate.net this compound, with the molecular formula C16H26O4, features a hexahydrochromen-5-one moiety. nih.govtandfonline.com A distinguishing feature of this compound and its analogs is the presence of an α,β-unsaturated cyclohexanone (B45756) fragment, indicated by characteristic infrared (IR) absorptions. tandfonline.com Many koninginins, including this compound, exhibit oxidation in the side chain, often at the C-10 position. researchgate.net

Structural Elucidation Techniques for this compound and Related Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule. researchgate.nettandfonline.compreprints.org

1D NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms, respectively. tandfonline.comnih.gov For instance, the ¹³C NMR spectrum of this compound shows characteristic signals for its sixteen carbon atoms, which can be compared to those of related compounds like Koninginin B to identify structural similarities and differences. tandfonline.com

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)

Mass Spectrometry (MS and High-Resolution Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.nettandfonline.comthieme-connect.com Low-resolution mass spectrometry of this compound indicated a molecular ion (M+) at an m/z of 282, providing its molecular formula as C16H26O4. tandfonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. mdpi.comnih.govnih.goveuropa.eu For this compound, HRESIMS data confirms the molecular formula by providing a precise mass measurement of the protonated molecule [M+H]+. tandfonline.com Tandem mass spectrometry (MS/MS) experiments are also employed to fragment the molecule and analyze the resulting pieces, which provides valuable information for structural determination. europa.eu

Precursor Ionm/zCollision Energy (NCE)Top 5 Fragment Ions (m/z)

Optical Rotation and Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images. Determining the absolute stereochemistry is a critical aspect of their structural characterization. Optical rotation measures the rotation of plane-polarized light by a chiral compound and provides an initial indication of its stereochemistry. nih.govrroij.com For this compound, a specific rotation value has been reported. tandfonline.com

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govrroij.comgithub.io This technique is particularly powerful for determining the absolute configuration of chiral molecules when combined with quantum chemical calculations. researchgate.netnih.gov By comparing the experimentally measured ECD spectrum with theoretically calculated spectra for possible stereoisomers, the correct absolute configuration can be assigned. mdpi.comnih.gov This combined approach has been successfully used to elucidate the stereochemistry of various koninginin analogs. mdpi.comnih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.netscilit.com This technique involves diffracting X-rays off a crystal, and the resulting diffraction pattern is used to generate a detailed three-dimensional electron density map of the molecule. tandfonline.com This map reveals the precise arrangement of atoms in space, thus unambiguously establishing the absolute stereochemistry. tandfonline.com While not explicitly reported for this compound itself, X-ray crystallography has been instrumental in determining the absolute configurations of other koninginin derivatives, which in turn helps to infer the stereochemistry of related compounds like this compound through chemical correlation and biosynthetic considerations. researchgate.netlookchem.combris.ac.ukrsc.org

Computational Chemistry Approaches for Structural Assignment

In addition to their use in ECD calculations, computational chemistry methods play a broader role in structural elucidation. rhhz.net Techniques like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts for proposed structures. mdpi.com By comparing these calculated shifts with the experimental data, the most likely structure can be identified. mdpi.com This approach, often referred to as GIAO (Gauge-Including Atomic Orbital) NMR calculations, has been successfully applied to confirm the structures of new koninginin analogs. rhhz.netmdpi.com Conformational searches are also performed to identify the most stable low-energy conformations of a molecule, which is a prerequisite for accurate spectroscopic calculations. nih.gov

Overview of Koninginin Derivatives and Structural Analogs

Koninginins represent a class of polyketide secondary metabolites primarily produced by fungi belonging to the Trichoderma genus. researchgate.netnih.gov These compounds have garnered significant interest within the scientific community due to their diverse and often complex chemical architectures. researchgate.netnih.gov The core structure of many koninginins is based on an octahydro-2H-1-benzopyran ring system, which is frequently modified with a seven-carbon side chain at the C-3 position. researchgate.netnih.gov

The diversity within the koninginin family arises from variations in the degree and position of oxidation, the stereochemistry of chiral centers, and the formation of additional ring systems. researchgate.netnih.gov While many derivatives share a bicyclic pyran skeleton, often featuring a hemiketal or ketal moiety, more complex structures have also been identified. researchgate.netnih.govnih.gov These include tricyclic and tetracyclic pyran skeletons, and in some exceptional cases, even pentacyclic structures. researchgate.netnih.gov This structural variability contributes to the broad range of biological activities observed for these compounds. The first chemical structure for a member of the koninginin family was reported in 1989, and since then, over 50 different koninginin derivatives have been discovered. researchgate.netnih.govnih.gov

Naturally Occurring Koninginin Series and Their Subtypes

The koninginin family is composed of a growing number of naturally occurring analogs, each with unique structural features. These are often designated by a letter (e.g., Koninginin A, B, E). This compound, with the chemical formula C16H26O4, is a notable member of this series. massbank.euufz.deresearchgate.net It has been isolated from various Trichoderma species, including T. koningii and T. harzianum. nih.govmdpi.com

The known naturally occurring koninginins include, but are not limited to:

Koninginin A, B, C, D, E, and G: These were among the earlier discovered koninginins, primarily isolated from Trichoderma koningii and Trichoderma aureoviride. nih.govmdpi.com Koninginins A and B were first identified in the culture broth of a T. koningii strain. nih.gov The total synthesis of Koninginin D and E has been accomplished. researchgate.netmdpi.com

Koninginin L and T: These are examples of tricyclic polyketides within the family. researchgate.netrsc.org

Koninginin N, O, P, and Q: These four derivatives were isolated from the endophytic fungus Trichoderma koningiopsis YIM PH30002. researchgate.net

Koninginin W: This is another polyketide derivative isolated from Trichoderma koningiopsis. researchgate.net

Koninginin X, Y, and Z: These are more recently discovered polyketides from the endophytic fungus Trichoderma koningiopsis SC-5. nih.govresearchgate.net Koninginin Z is characterized by a bicyclic pyran skeleton. nih.gov

Koningipyridines A and B: Isolated from Trichoderma koningiopsis SC-5, these compounds are unique as they are the first examples of nitrogen-containing koninginin-type natural products. nih.gov Koningipyridine A possesses an unprecedented pentacyclic ketal skeleton. nih.gov

Structural Homologies and Variations within the Koninginin Family

The structural framework of the koninginin family, while exhibiting significant diversity, is built upon common biosynthetic foundations, leading to recognizable homologies. The majority of koninginin derivatives feature a bicyclic pyran skeleton that includes a characteristic hemiketal or ketal moiety. researchgate.netnih.gov A key homologous feature is the presence of an octahydro-2H-1-benzopyran core with a side chain at C-3. researchgate.netnih.gov

Structural variations within the family are extensive and can be categorized as follows:

Ring System Complexity: The most prominent variation is the complexity of the ring system. While the bicyclic pyran skeleton is common, more elaborate structures have been identified. researchgate.netnih.gov Tricyclic polyketides, such as koninginin L and T, possess an oxygen bridge. researchgate.netrsc.org Even more complex tetracyclic and pentacyclic skeletons have been discovered, as seen in trichodermatides E and F (tetracyclic) and koningipyridine A (pentacyclic), respectively. nih.govresearchgate.net

Functional Group Modifications: Variations in functional groups are also prevalent. For instance, oxidation at the C-10 position in the side chain is a common feature across many isolated koninginins. nih.gov The presence and location of hydroxyl groups also differ among analogs. rsc.org

Heteroatom Incorporation: A significant structural variation is the incorporation of heteroatoms other than oxygen. The discovery of koningipyridines A and B introduced the first nitrogen-containing koninginin derivatives, featuring a pyridine (B92270) or dihydropyridine (B1217469) skeleton, respectively. nih.gov

Stereochemistry: The absolute configurations of the numerous stereocenters in the koninginin structure present another layer of variation and a significant challenge in their characterization. nih.gov The total synthesis of compounds like koninginin A and B was instrumental in correcting their initially proposed relative configurations. researchgate.netnih.gov

These structural modifications, from simple functional group changes to the formation of complex, multi-ring systems, underscore the remarkable biosynthetic plasticity of the producing fungal strains.

Biosynthetic Pathways and Precursor Incorporation

General Polyketide Biosynthesis in Filamentous Fungi

Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, plants, and particularly, filamentous fungi. skemman.is These compounds are of significant interest due to their broad spectrum of biological activities, including antibiotic and anti-tumor properties. skemman.is The biosynthesis of polyketides in fungi is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). skemman.isacs.org These are a specialized type of fatty acid synthase. acs.org

The process begins with a starter unit, typically a coenzyme A (CoA) ester like acetyl-CoA or hexanoyl-CoA, to which extender units, primarily malonyl-CoA, are iteratively condensed. acs.orgfrontiersin.org This process is analogous to fatty acid synthesis. skemman.is Fungal PKSs are typically Type I, meaning they are single, large proteins containing multiple, independently acting catalytic domains. acs.orgnih.gov The minimal set of domains for a PKS includes a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. nih.gov

The structural diversity of the final polyketide product is determined by several factors:

The choice of starter and extender units. acs.org

The number of condensation cycles.

The presence and action of optional reducing domains within the PKS. These domains can include a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). pnas.org PKSs are classified based on their reducing domains into non-reducing (nr-PKS), partially reducing (pr-PKS), and highly reducing (hr-PKS) types. rsc.org Non-reducing PKSs typically produce aromatic compounds, while highly reducing PKSs generate more linear, saturated products. rsc.org

The method of chain termination and cyclization.

Post-PKS modifications. After the polyketide backbone is assembled by the PKS, it is often further modified by a series of "tailoring" enzymes, such as cytochrome P450 monooxygenases, oxidoreductases, and methyltransferases, which add to the structural complexity. acs.orgpnas.org The genes encoding the PKS and these tailoring enzymes are typically located together in the genome in a contiguous set known as a biosynthetic gene cluster (BGC). acs.orgnih.gov

Proposed Biosynthetic Route to Koninginin E and its Analogs

Koninginins, including this compound, are classified as polyketides. mdpi.com Their biosynthesis is catalyzed by polyketide synthases through the repetitive condensation of short-chain fatty acids, such as acetate (B1210297) and propionate, in a manner similar to fatty acid biosynthesis. mdpi.com this compound has been isolated from the liquid cultures of Trichoderma koningii and Trichoderma harzianum. mdpi.comresearchgate.net

While the specific gene cluster and enzymatic steps for this compound have not been fully elucidated, a general biogenetic pathway has been proposed based on the structures of co-isolated analogs. The core structure is an octahydro-2H-1-benzopyran ring system with a seven-carbon side chain attached at the C-3 position. researchgate.net The biosynthesis is thought to proceed through the formation of a polyketide chain that undergoes cyclization to form the bicyclic core, followed by a series of oxidative modifications by tailoring enzymes to produce the various koninginin derivatives. The absolute configurations of related compounds like Koninginin N, P, and Q have been assigned based on their shared biosynthetic pathway with other known koninginins. nih.gov

Enzymatic Machinery Involved in Koninginin Biosynthesis (e.g., Polyketide Synthases)

The central enzymatic machinery for this compound biosynthesis consists of Type I polyketide synthases (PKSs). mdpi.com Genomic analyses of various Trichoderma species, the primary producers of koninginins, have revealed a significant number of PKS-encoding genes. microbiologyresearch.orgmicrobiologyresearch.org For instance, the genomes of Trichoderma atroviride and Trichoderma virens each contain 18 PKS genes, while Trichoderma reesei has 11. microbiologyresearch.org These PKSs fall into various phylogenetic clades, including both reducing and non-reducing types, highlighting the diverse polyketide-producing potential of the genus. microbiologyresearch.org

Fungal Type I PKSs are large, iterative enzymes (IPKSs) with a modular architecture. pnas.org Each module contains the domains necessary for one cycle of chain elongation and modification. Key domains involved in the synthesis of complex polyketides like the koninginins include:

DomainFunction
Starter Unit Acyltransferase (SAT) Selects and loads the initial building block (e.g., acetyl-CoA).
Acyltransferase (AT) Selects and loads the extender units (typically malonyl-CoA). nih.gov
Ketosynthase (KS) Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. nih.gov
Acyl Carrier Protein (ACP) Tethers the growing polyketide chain via a phosphopantetheine arm. nih.gov
Ketoreductase (KR) Reduces a β-keto group to a hydroxyl group. pnas.org
Dehydratase (DH) Eliminates a water molecule to form a double bond. pnas.org
Enoylreductase (ER) Reduces a double bond to a single bond. pnas.org
Methyltransferase (MT) Adds a methyl group, often using S-adenosyl methionine (SAM) as a donor. pnas.org
Thioesterase (TE)/Product Template (PT) Catalyzes the release and often the cyclization of the final polyketide chain.

The specific PKS responsible for koninginin biosynthesis would possess a unique combination and sequence of these domains, programming the precise assembly of the this compound backbone. Subsequent modifications by tailoring enzymes encoded within the same gene cluster, such as cytochrome P450s and oxidoreductases, would then be required to achieve the final structure of this compound. acs.org

Regulation of Secondary Metabolite Biosynthesis in Producer Organisms

The production of secondary metabolites like this compound in filamentous fungi is a complex and tightly regulated process, ensuring these often bioactive compounds are synthesized only when needed. nih.gov This regulation occurs at multiple levels, from environmental sensing to transcriptional and epigenetic control. bohrium.com

Environmental and Signaling Regulation: Fungi adjust their secondary metabolism in response to a variety of external cues. nih.gov These include:

Nutrient Availability: The presence or absence of specific carbon and nitrogen sources is a key regulatory factor. For example, the global nitrogen regulator AreA is required for the production of some mycotoxins in Fusarium. unl.pt In Trichoderma reesei, the carbon catabolite repressor CRE1 is a major regulator that also influences the expression of secondary metabolite clusters. frontiersin.org

pH: The ambient pH can control the expression of specific gene clusters, often mediated by the transcription factor PacC. rsc.org

Light: Light and dark cycles can influence secondary metabolism, often linked to developmental processes like sporulation. microbiologyresearch.org In T. reesei, the G-protein coupled receptor GPR8 exerts a light-dependent impact on secondary metabolism. nih.gov

Stress and Interspecies Competition: Production of secondary metabolites can be a response to cellular stress or the presence of other competing microorganisms. rsc.orgasm.org Signaling cascades like the mitogen-activated protein kinase (MAPK) pathway are involved in translating these stress signals into metabolic responses. rsc.orgmicrobiologyresearch.org

Transcriptional Regulation: The expression of biosynthetic gene clusters is controlled by a hierarchy of transcription factors.

Pathway-Specific Transcription Factors: Many biosynthetic gene clusters contain their own regulatory gene encoding a transcription factor that specifically controls the expression of the other genes within that cluster. unl.pt An example is aflR, which regulates the aflatoxin cluster in Aspergillus species. unl.pt

Global Regulators: Broad-domain transcription factors coordinate secondary metabolism with other cellular processes. bohrium.comunl.pt A key global regulator in fungi is LaeA, a methyltransferase that is part of the Velvet complex (with Vel1). rsc.orgunl.pt Deletion of LaeA often leads to a silencing of multiple secondary metabolite clusters. Other important global regulators in Trichoderma include the xylanase promoter binding protein (Xpp1), which acts as a switch between primary and secondary metabolism. rsc.org

Epigenetic Regulation: The accessibility of DNA within the biosynthetic gene clusters for transcription is controlled by the structure of chromatin. nih.gov This epigenetic control is a major factor in why many secondary metabolite gene clusters are "silent" under standard laboratory conditions. nih.govnih.govasm.org Key mechanisms include:

Histone Acetylation: The acetylation of histones generally leads to a more open chromatin structure, promoting gene expression. Active secondary metabolite gene clusters are often enriched in histone acetylation marks like H3K9ac. nih.gov Conversely, histone deacetylases (HDACs), such as HdaA in Aspergillus nidulans, remove acetyl groups and repress gene expression. unl.pt

Histone Methylation: Methylation of specific histone residues can either activate or repress transcription, depending on the site and degree of methylation. This provides another layer of complex control over gene cluster expression.

Regulatory Factor/SystemTypeFunction in Fungal Secondary Metabolism
LaeA / Velvet Complex Global RegulatorPositive regulator, often required for the expression of numerous secondary metabolite gene clusters. rsc.orgunl.pt
CRE1 Global RegulatorMediates carbon catabolite repression; its deletion can lead to the expression of otherwise silent clusters. rsc.orgfrontiersin.org
PacC Global RegulatorMediates response to ambient pH, controlling pH-dependent gene expression. rsc.org
AreA Global RegulatorMediates nitrogen metabolite repression, controlling gene expression in response to nitrogen availability. unl.pt
MAPK Pathway Signaling PathwayTransduces external stress signals to regulate secondary metabolite production. rsc.org
G-Protein Coupled Receptors (e.g., GPR8) Signaling ReceptorSenses environmental cues like light to adjust gene regulation. rsc.orgnih.gov
Histone Deacetylases (HDACs) Epigenetic RegulatorRemove acetyl groups from histones, leading to chromatin compaction and gene silencing. unl.pt

Chemical Synthesis and Stereochemical Control

Strategies for Total Synthesis of Koninginin E

The total synthesis of this compound was first reported as part of a broader campaign that also included Koninginin B and D. lookchem.com This work was instrumental in correcting the previously proposed structures for Koninginin B and F, which were initially thought to be C4 epimers of this compound and D, respectively. lookchem.com

A key strategic element in the synthesis of the koninginin family, including this compound, involves the construction of the core octahydro-2H-1-benzopyran ring system. nih.gov The general approach often relies on a convergent strategy where the cyclohexenone ring and the side chain are synthesized separately and then coupled.

Synthetic Approaches to Structurally Related Koninginin Analogs

The synthetic work on this compound is closely intertwined with that of its analogs, particularly Koninginin B and D. The structural similarities allow for unified synthetic strategies that can be adapted to target different members of the family. Koninginns are polyketides produced by fungi of the genus Trichoderma and are characterized by an octahydro-2H-1-benzopyran core with a seven-carbon side chain at the C-3 position. nih.gov

The total syntheses of Koninginin D and E have been successfully accomplished. researchgate.net A pivotal achievement in this area was the total synthesis of Koninginin D, B, and E by Liu and Wang in 2001, which also served to correct the structures of Koninginin B and F. lookchem.comrhhz.net The strategy for Koninginin B and E was directly adapted from the synthesis of Koninginin D. lookchem.com

The table below summarizes some of the key analogs related to this compound that have been targeted in synthetic campaigns.

CompoundKey Structural Feature/Relationship to this compoundSynthetic Status
Koninginin A Differs in the side chain and core ring oxidation/substitution pattern. researchgate.netTotal synthesis achieved. researchgate.net
Koninginin B Initially proposed as a C4 epimer of this compound; structure was corrected via total synthesis. lookchem.comTotal synthesis achieved. lookchem.com
Koninginin D Structurally related analog. lookchem.comTotal synthesis achieved. lookchem.com
Koninginin F Initially proposed as a C4 epimer of Koninginin D; structure was corrected via total synthesis. lookchem.comStructure corrected.

Stereocontrolled Synthesis and Chiral Pool Utilization in Koninginin Construction

Achieving the correct stereochemistry is a critical challenge in the synthesis of koninginins. The molecular framework of this compound contains multiple stereocenters that must be precisely controlled. Synthetic chemists employ several methods to achieve this, including the use of the chiral pool, asymmetric catalysis, and chiral auxiliaries. numberanalytics.com

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes, which can be used as starting materials in a synthesis. wikipedia.orgnih.gov This approach allows for the incorporation of pre-existing stereocenters into the target molecule, simplifying the stereochemical challenge. wikipedia.orgresearchgate.net For instance, the synthesis of various natural products often begins with readily available chiral building blocks to establish key stereocenters early in the synthetic sequence. researchgate.net

In the context of koninginin synthesis, establishing the absolute configuration of the core structure is paramount. The absolute configuration of (-)-Koninginin A was definitively determined as 1S, 2R, 5S, 6S, 9S, 10S through X-ray crystallographic analysis of a synthetic sample. researchgate.net The key to this synthetic confirmation was the Sharpless asymmetric dihydroxylation, a powerful reaction for installing specific stereocenters. researchgate.net While the specific application of a chiral pool starting material for the total synthesis of this compound is not explicitly detailed in the primary literature, the principles of stereocontrol are central. The stereochemistry of the cyclohexenone ring, for example, was controlled by the 9a-alkyl group in one synthetic route. lookchem.com

The general strategies for asymmetric synthesis of chiral heterocycles like the koninginin core include: numberanalytics.com

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting points. numberanalytics.com

Asymmetric Catalysis: Employing chiral catalysts to guide a reaction to form one enantiomer preferentially. numberanalytics.com

Chiral Auxiliary Approach: Temporarily attaching a chiral molecule (auxiliary) to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com

These established methods provide the foundation for constructing the stereochemically rich architecture of this compound and its analogs.

Biological Activities and Mechanistic Investigations in Vitro and Cellular Studies

Cytotoxic Activity against Cancer Cell Lines (e.g., MDA-MB-231 Breast Cancer Cells)

Recent research has highlighted the potential of Koninginin E as a cytotoxic agent against certain cancer cell lines, particularly the triple-negative breast cancer cell line, MDA-MB-231. e-nps.or.kre-nps.or.kr

In Vitro Cell Viability Assays (e.g., MTT Method)

The cytotoxic effects of this compound have been quantified using in vitro cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. e-nps.or.kr In a study investigating metabolites from Trichoderma sp., this compound demonstrated significant inhibitory activity against MDA-MB-231 cells. e-nps.or.kre-nps.or.kr

The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. For this compound, a noteworthy IC₅₀ value of 7.3 µM was recorded against MDA-MB-231 cells. e-nps.or.kre-nps.or.kr This indicates a potent cytotoxic effect, especially when compared to the positive control used in the same study, doxorubicin, which had an IC₅₀ of 86.53 μM. e-nps.or.kr

Cell LineCompoundIC₅₀ (µM)
MDA-MB-231This compound7.3 e-nps.or.kre-nps.or.kr
MDA-MB-231Doxorubicin (Control)86.53 e-nps.or.kr

Preliminary Investigations of Cellular Mechanisms of Action

While the precise cellular mechanisms of action for this compound's cytotoxicity are still under investigation, preliminary findings suggest that it may interfere with fundamental cellular processes. The significant reduction in cell viability points towards the induction of cell death pathways, such as apoptosis or necrosis. However, detailed studies elucidating the specific molecular targets and signaling pathways affected by this compound in cancer cells are yet to be extensively reported. Further research is needed to understand if it impacts processes like cell cycle progression, DNA replication, or mitochondrial function, which are common targets for cytotoxic agents. nih.gov

Antimicrobial Activities

This compound has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various plant and human pathogenic fungi, as well as several bacterial species.

Antifungal Spectrum against Plant Pathogens (e.g., Gaeumannomyces graminis var. tritici, Fusarium spp., Pythium spp.)

This compound has shown notable antifungal activity against several economically important plant pathogens. It is active against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. nih.govresearchgate.netresearchgate.net This inhibitory action is a recurring theme among the koninginin family of compounds. nih.govresearchgate.netresearchgate.net

While specific data on the inhibitory concentrations of this compound against Fusarium spp. and Pythium spp. are not as readily available, related koninginins have shown efficacy. For instance, Koninginin D inhibits the growth of Fusarium oxysporum and Pythium middletonii. nih.govresearchgate.net Given the structural similarities within the koninginin family, it is plausible that this compound shares some of this activity, though direct evidence is needed. plos.org

Plant PathogenThis compound ActivityRelated Koninginin Activity
Gaeumannomyces graminis var. triticiActive nih.govresearchgate.netresearchgate.netKoninginins A, B, D, G also active nih.govresearchgate.netresearchgate.net
Fusarium oxysporumNot specifiedKoninginin D active nih.govresearchgate.net
Pythium middletoniiNot specifiedKoninginin D active nih.govresearchgate.net

Antifungal Activity against Human Pathogenic Fungi (e.g., Cryptococcus neoformans)

The antifungal properties of this compound extend to human pathogenic fungi. In a study screening various natural products, this compound was among the compounds isolated from Emericella nidulans. researchgate.netnih.gov While a related compound, trichodermatide B, showed good activity against Cryptococcus neoformans with an IC₅₀ value of 4.9 µg/mL, the specific activity of this compound against this pathogen was not detailed in the same study. researchgate.netnih.gov Further investigations are required to quantify the efficacy of this compound against C. neoformans and other human fungal pathogens. frontiersin.org

Antibacterial Efficacy (e.g., against Escherichia coli, Bacillus subtilis, Salmonella typhimurium, Ralstonia solanacearum)

This compound has also been reported to possess antibacterial properties. While detailed quantitative data against common bacteria like Escherichia coli, Bacillus subtilis, and Salmonella typhimurium are limited in the reviewed literature, its activity against the plant pathogenic bacterium Ralstonia solanacearum has been noted. mdpi.comresearchgate.net Fungal metabolites from Trichoderma species, including koninginins, have been investigated for their potential to manage bacterial wilt disease caused by R. solanacearum. mdpi.comresearchgate.net However, the specific contribution and efficacy of purified this compound in these studies are not always delineated.

BacteriaThis compound Activity
Ralstonia solanacearumReported activity mdpi.comresearchgate.net

Mechanistic Studies of Antimicrobial Action (e.g., Impact on Microbial Cell Morphology)

The antimicrobial properties of metabolites from Trichoderma species, which are known producers of koninginins, have been a subject of scientific inquiry. Mechanistic studies into their antimicrobial action have pointed towards the disruption of microbial cell integrity. For instance, scanning electron microscopy (SEM) analysis of bacteria treated with fungal metabolites from Trichoderma harzianum, a known producer of this compound, has shown evidence of ruptured cell walls and membranes, leading to the leakage of cellular contents. researchgate.net While these observations suggest a mechanism of action that involves compromising the physical structure of bacterial cells, it is important to note that these studies were conducted with metabolite mixtures. Further research is needed to specifically attribute these morphological changes directly to this compound.

Enzyme Modulation and Inhibition

This compound has been identified as a modulator of specific enzyme activities, with a particular emphasis on its inhibitory effects.

Phospholipase A2 (PLA2) Inhibition

A significant body of research has highlighted this compound as a potent inhibitor of phospholipase A2 (PLA2), an enzyme group involved in inflammatory processes. researchgate.netnih.gov Studies have demonstrated that this compound, along with its structural analog Koninginin F, possesses a great capability to inhibit the enzymatic activities of PLA2. researchgate.netnih.gov The structural similarities between this compound and F and vitamin E may suggest a comparable mode of action. researchgate.netnih.gov

In comparative studies, this compound has shown a high degree of inhibition against PLA2. One study reported a 90.2% inhibition of phospholipase A2 by this compound. Furthermore, investigations into its specificity have revealed that this compound is a more effective inhibitor of group IIB PLA2 (bjPLA2) than group IIA PLA2 (hsPLA2). researchgate.netnih.gov This differential inhibition suggests a degree of selectivity in its interaction with different isoforms of the enzyme.

Table 1: Phospholipase A2 (PLA2) Inhibition by this compound

Enzyme Target Source Organism of PLA2 % Inhibition by this compound Reference
Phospholipase A2 Bothrops jararacussu venom & Human 90.2% researchgate.net
Group IIB PLA2 (bjPLA2) Bothrops jararacussu More efficient inhibition researchgate.netnih.gov
Group IIA PLA2 (hsPLA2) Human Less efficient inhibition researchgate.netnih.gov

Exploration of Other Enzyme Targets Relevant to Biological Processes

While the inhibitory action of this compound on PLA2 is well-documented, the exploration of its effects on other enzyme targets is less extensive in the current body of scientific literature. Other related koninginins have been reported to inhibit enzymes such as acetylcholinesterase. However, specific studies detailing the inhibitory activities of this compound against other enzymes relevant to key biological processes are not widely available in the reviewed literature.

Phytotoxic and Plant Growth Regulatory Effects

This compound has demonstrated notable effects on plant growth, which have been characterized through specific bioassays. These activities are relevant to its ecological role in plant-microbe interactions.

Etiolated Wheat Coleoptile Bioassay

The phytotoxic properties of this compound have been consistently demonstrated using the etiolated wheat coleoptile bioassay. This assay is a standard method for evaluating the plant growth-regulating effects of chemical compounds. In these studies, this compound has been shown to significantly inhibit the growth of etiolated wheat coleoptiles. researchgate.net Specifically, at a concentration of 10⁻³ M, this compound caused a growth inhibition of 60% to 65%. researchgate.net This inhibitory effect underscores its potential as a plant growth regulator.

Table 2: Effect of this compound on Etiolated Wheat Coleoptile Growth

Bioassay Plant Species Concentration of this compound % Growth Inhibition Reference
Etiolated Wheat Coleoptile Bioassay Triticum aestivum 10⁻³ M 60-65% researchgate.net

Role in Plant-Microbe Interactions

The production of this compound by Trichoderma species is believed to play a role in the complex interactions between these fungi and plants. Trichoderma are well-known biocontrol agents that can protect plants from various pathogens. mdpi.com The antagonistic activity of koninginins, including this compound, against plant pathogenic fungi is a key aspect of this protective mechanism. mdpi.comnih.gov

Research has shown that this compound, along with other koninginins such as A, B, D, and G, exhibits antagonistic effects against the take-all fungus, Gaeumannomyces graminis var. tritici, a significant pathogen of wheat. nih.govresearchgate.netmdpi.com This antifungal activity suggests that this compound contributes to the biocontrol efficacy of Trichoderma by directly inhibiting the growth of competing pathogenic microorganisms in the plant's rhizosphere. mdpi.comresearchgate.net This antibiotic action is a fundamental component of the antibiosis mechanism employed by Trichoderma in its symbiotic and protective relationship with plants. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Koninginin E and Analogs

Comparative Analysis of Biological Activities Across Koninginin Derivatives

Koninginins, a class of polyketides primarily produced by fungi of the genus Trichoderma, exhibit a range of biological activities, including cytotoxic and enzyme inhibitory effects. researchgate.netresearchgate.net Comparative studies of different koninginin derivatives have begun to shed light on the structural nuances that dictate their bioactivity.

One study investigated the cytotoxic effects of Koninginin A, Koninginin B, and Koninginin E against various human cancer cell lines. researchgate.netnih.gov The results, as summarized in the table below, indicate that Koninginin A generally displays the most potent cytotoxic activity among the three. For instance, against the metastatic gastric cancer cell line AGP01, Koninginin A was found to be significantly more active than both Koninginin B and this compound. researchgate.net

Table 1: Comparative Cytotoxicity of Koninginin Derivatives

Compound Cell Line Activity
Koninginin A AGP01 (Metastatic Gastric Cancer) More active than Koninginin B and E
Koninginin B AGP01 (Metastatic Gastric Cancer) Less active than Koninginin A
This compound AGP01 (Metastatic Gastric Cancer) Less active than Koninginin A

In another comparative study focusing on enzyme inhibition, the activities of Koninginin A, this compound, and Koninginin F against phospholipase A2 (PLA2) were evaluated. semanticscholar.orgufam.edu.br PLA2s are enzymes involved in inflammatory processes. The study revealed that while Koninginin A was not effective in inhibiting the tested PLA2 activities, both this compound and Koninginin F demonstrated significant inhibitory capabilities. semanticscholar.org Interestingly, this compound and F were found to be slightly more efficient at inhibiting group IIB PLA2 than group IIA PLA2. semanticscholar.orgresearchgate.net

Table 2: Comparative Phospholipase A2 (PLA2) Inhibition by Koninginin Derivatives

Compound Target Enzyme Inhibitory Activity
Koninginin A Phospholipase A2 Inefficient
This compound Phospholipase A2 Significant inhibition
Koninginin F Phospholipase A2 Significant inhibition

These comparative analyses underscore that even subtle structural differences among koninginin derivatives can lead to profound changes in their biological activity profiles.

Identification of Key Pharmacophoric Elements for Biological Activity

The differences in biological activity observed among koninginin derivatives can be attributed to specific structural features, or pharmacophoric elements. The core structure of koninginins is an octahydro-2H-1-benzopyran ring system with a side chain at C-3. nih.govnih.gov

A key structural distinction between the more cytotoxic Koninginin A and the less active Koninginin B and E is the presence of an acetal (B89532) ring in Koninginin A, formed by a C-O-C ether bridge. researchgate.net In contrast, Koninginin B and E lack this acetal ring and instead possess a C=C double bond. nih.gov This suggests that the acetal moiety in Koninginin A may be a critical pharmacophoric element for its enhanced cytotoxic activity against certain cancer cells. researchgate.net

In the context of PLA2 inhibition, the structural similarity of this compound and F to vitamin E has been noted. semanticscholar.orgufam.edu.br It is hypothesized that the mode of action of these koninginins might be similar to that of vitamin E, which is also known to inhibit PLA2. semanticscholar.orgufam.edu.brresearchgate.net This suggests that the chromane (B1220400) ring system, common to both koninginins and vitamin E, along with the nature and conformation of the side chain, are likely key determinants for PLA2 inhibition. The lack of activity from Koninginin A in this assay, despite its structural similarity, further highlights the importance of specific substitutions and stereochemistry in defining the pharmacophore for a particular biological target. semanticscholar.org

Computational Approaches to SAR Prediction and Ligand Design

Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, are powerful tools in modern drug discovery for predicting the biological activity of compounds and guiding the design of new, more potent analogs. nih.govnih.gov These in silico techniques can help to elucidate the interactions between a ligand and its biological target at a molecular level, identify key binding features, and predict the activity of novel chemical entities before their synthesis. mdpi.com

While these computational approaches have been widely applied to various classes of natural products, their specific application to the SAR studies of this compound and its analogs is not yet extensively documented in the scientific literature. General studies on other polyketides have demonstrated the utility of these methods. For instance, pharmacophore modeling has been used to identify essential structural features for the bioactivity of other polyketide inhibitors, and molecular dynamics simulations have provided insights into their conformational changes and binding stability. researchgate.netjapsonline.com

The application of such computational tools to this compound holds significant promise. Molecular docking studies could be employed to predict the binding modes of this compound and its derivatives within the active sites of target enzymes like PLA2, helping to rationalize the observed differences in inhibitory activity. QSAR models could be developed to correlate the structural properties of a series of koninginin analogs with their biological activities, enabling the prediction of the potency of new, unsynthesized derivatives. Furthermore, pharmacophore models could be generated based on the known active koninginins to screen virtual libraries of compounds and identify novel scaffolds with the potential for similar biological effects. The future application of these computational strategies will undoubtedly accelerate the exploration of the SAR of this compound and facilitate the rational design of new therapeutic agents based on its scaffold.

Advanced Research Methodologies and Future Directions

Integrated Omics Approaches in Koninginin Research (e.g., Metabolomics, Genomics for Biosynthetic Gene Clusters)

The study of Koninginin E and other related polyketides produced by Trichoderma species is increasingly benefiting from integrated "omics" approaches. mdpi.com These methodologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological processes involved in the production and function of these secondary metabolites. mdpi.com By combining these powerful tools, researchers can accelerate the discovery of novel compounds and elucidate their biosynthetic pathways. wur.nlwur.nl

Genomics, particularly through genome mining, has been instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for producing koninginins. rsc.orgresearchgate.net These clusters are groups of genes located in close proximity on the chromosome that collectively encode the enzymes and regulatory proteins required for the synthesis of a specific secondary metabolite. researchgate.netnih.gov For instance, polyketide synthases (PKS) are key enzymes in koninginin biosynthesis, and their corresponding genes are found within these BGCs. researchgate.net The identification of these clusters is the first step in understanding how Trichoderma species synthesize such a diverse array of molecules. mdpi.com

Metabolomics, the large-scale study of small molecules within cells and organisms, plays a crucial role in profiling the secondary metabolites produced by Trichoderma. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify known koninginins, including this compound, and to discover new, previously uncharacterized derivatives. mdpi.com

The real power, however, lies in the integration of these omics data. wur.nlwur.nl By correlating genomic data (the presence of specific BGCs) with metabolomic data (the production of specific koninginins), researchers can link genes to molecules. rsc.org Furthermore, transcriptomics, which analyzes gene expression levels, can reveal which BGCs are active under specific conditions, providing clues about the triggers for koninginin production. wur.nl This integrated approach, sometimes referred to as metabologenomics, is a powerful strategy for prioritizing which BGCs to investigate for the discovery of new bioactive compounds. rsc.org

Strategies for Discovery and Characterization of Novel Koninginin Derivatives

The discovery of novel koninginin derivatives is driven by a combination of traditional and modern techniques. mdpi.com The genus Trichoderma is a prolific source of these polyketides, with over 50 different koninginins identified to date. rhhz.netnih.gov Continued exploration of diverse Trichoderma strains, particularly those from unique ecological niches such as endophytic fungi, remains a fruitful strategy for finding new chemical structures. rhhz.netmdpi.com

One key strategy is the "One Strain Many Compounds" (OSMAC) approach, which involves cultivating a single fungal strain under various conditions (e.g., different growth media, temperatures, or co-cultivation with other microbes) to induce the expression of otherwise silent BGCs. rsc.org This can lead to the production of novel koninginin derivatives that are not observed under standard laboratory conditions.

Once a potentially new compound is detected, its isolation and structural elucidation are critical. Chromatographic techniques are employed to purify the compound. mdpi.com Subsequently, a combination of spectroscopic methods, including NMR spectroscopy and high-resolution mass spectrometry (HRESIMS), is used to determine its chemical structure. mdpi.comresearchgate.net For complex molecules, advanced techniques like X-ray crystallography can provide definitive structural information. mdpi.comrhhz.net

Furthermore, the discovery of koningipyridines A and B, which are nitrogen-containing koninginin-type natural products, highlights the potential for finding derivatives with unprecedented chemical skeletons. rhhz.netresearcher.life These discoveries expand the known chemical diversity of the koninginin family and open new avenues for pharmacological investigation. mdpi.com

Green Chemistry and Sustainable Production of this compound and Related Metabolites

The principles of green chemistry are becoming increasingly important in the production of natural products like this compound. acs.orgfatfinger.io Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. fatfinger.io For the production of koninginins, this translates to developing more sustainable and environmentally friendly methods.

One of the key tenets of green chemistry is the use of renewable feedstocks. acs.org Since koninginins are produced by fungi, their production is inherently based on renewable biomass. However, the efficiency and sustainability of the fermentation process can be improved. This includes optimizing the growth medium to maximize yield while minimizing waste and utilizing renewable resources for media components. researchgate.net

Another important principle is the use of catalysis. acs.org The enzymes within the Trichoderma fungus act as highly efficient and selective biocatalysts for the synthesis of koninginins. Harnessing these natural enzymatic pathways is a cornerstone of sustainable production. Future research may focus on metabolic engineering of Trichoderma strains to enhance the production of specific desired compounds like this compound, thereby increasing efficiency and reducing the need for extensive downstream processing.

Exploration of Additional Biological Activities and Therapeutic Targets

While this compound and its analogs have shown promise in certain areas, there is a significant ongoing effort to explore their full therapeutic potential. mdpi.commdpi.com Research has indicated that koninginins possess a range of biological activities, and identifying their specific molecular targets is a key area of investigation. mdpi.comresearcher.lifenih.govijfans.org

One of the notable activities of this compound is its ability to inhibit phospholipase A2 (PLA2). nih.govthieme-connect.com PLA2 enzymes are involved in inflammatory processes, and their inhibition is a potential therapeutic strategy for a variety of inflammatory diseases. nih.gov The structural similarity of this compound and its analogue Koninginin F to vitamin E may be related to their mode of action against these enzymes. nih.gov

Beyond anti-inflammatory effects, koninginins have also been investigated for their cytotoxic activities against various cancer cell lines. mdpi.comnih.gov For example, Koninginin A has shown promising inhibitory effects on gastric cancer models. mdpi.com The diverse chemical structures within the koninginin family, including those with unique fused ring systems, offer a rich scaffold for the development of new anticancer agents. rhhz.netresearcher.life

Future research will likely focus on a broader screening of koninginin derivatives against a wider range of therapeutic targets. This includes exploring their potential as antiviral and antibacterial agents. mdpi.com The identification of the specific proteins or pathways that koninginins interact with will be crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective therapeutic compounds.

Prospects in Agricultural Biocontrol and Plant Enhancement

Trichoderma species are well-known for their application as biocontrol agents in agriculture, and their secondary metabolites, including koninginins, play a significant role in this activity. nih.govijfans.orgscribd.com this compound and other related compounds have demonstrated antifungal activity against various plant pathogens, making them promising candidates for the development of new bio-pesticides. mdpi.comnih.gov

The mechanisms by which Trichoderma and its metabolites protect plants are multifaceted. ijfans.org They include direct antagonism against pathogenic fungi through antibiosis, where the secreted koninginins inhibit the growth of competitors. nih.gov For example, koninginins have shown activity against pathogens like Fusarium oxysporum. researchgate.net

Future prospects in this area involve the development of formulations containing this compound or other potent koninginins for direct application to crops. This offers an environmentally friendly alternative to synthetic chemical pesticides. researchgate.net Further research is needed to optimize the application methods and to understand the long-term ecological impact of using these compounds in agricultural settings. The use of Trichoderma itself as a "factory" for producing these beneficial compounds directly in the plant's rhizosphere is another exciting avenue of exploration. nih.gov

Development of this compound and Analogs as Research Probes for Biological Pathways

The unique biological activities of this compound and its analogs make them valuable tools for studying fundamental biological processes. vib.be A research probe is a molecule that can be used to investigate a specific biological pathway or target. By interacting with a particular protein or enzyme, a probe can help to elucidate its function in a cellular context.

Given that this compound is an inhibitor of phospholipase A2, it can be used as a chemical probe to study the roles of this enzyme in various cellular signaling pathways related to inflammation and other processes. nih.gov By observing the cellular effects of this compound treatment, researchers can gain insights into the downstream consequences of PLA2 inhibition.

Furthermore, as new biological targets for koninginins are discovered, their utility as research probes will expand. For instance, if a koninginin analog is found to selectively inhibit a particular kinase or transcription factor, it could be used to study the function of that protein in both normal and disease states. eur.nl

The development of koninginin-based probes may involve chemical modification to attach fluorescent tags or other reporter groups. This would allow for the visualization of the probe's localization within the cell and its interaction with its target protein. Such tools are invaluable for modern cell biology and drug discovery research, helping to unravel the complex networks that govern cellular function. hubrecht.eu

Q & A

Basic: What are the established synthesis methods for Koninginin E, and how can researchers optimize yield and purity?

Answer:
Synthesis of this compound typically involves multi-step organic reactions, such as condensation, cyclization, or enzymatic catalysis. To optimize yield and purity:

  • Experimental Design: Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst concentration) .
  • Analytical Validation: Employ HPLC or GC-MS for real-time purity assessment during synthesis. Include triplicate runs to ensure reproducibility .
  • Example Data Table:
Reaction ConditionYield (%)Purity (%)
Solvent A, 25°C6298
Solvent B, 30°C7895

Basic: How is this compound characterized structurally, and what analytical techniques are recommended?

Answer:
Structural characterization requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy: Assign proton and carbon peaks using 2D NMR (e.g., HSQC, HMBC) to confirm functional groups .
  • X-ray Crystallography: Resolve stereochemistry for novel derivatives .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula .

Advanced: What strategies resolve contradictory data on this compound’s biological activity across studies?

Answer:
Contradictions often arise from variability in assay conditions or model systems. Methodological solutions include:

  • Meta-Analysis: Pool data from independent studies using random-effects models to identify confounding variables .
  • Dose-Response Reevaluation: Test activity across a broader concentration range to account for threshold effects .
  • Qualitative Follow-Up: Conduct interviews with researchers to contextualize methodological disparities .

Advanced: How to design experiments to study this compound’s mechanism using interdisciplinary approaches?

Answer:
Leverage the P-E/I-C-O framework for hypothesis-driven design:

  • Population (P): Target organism/cell line (e.g., Candida albicans).
  • Exposure/Intervention (E/I): this compound dosage and delivery method.
  • Comparison (C): Negative controls (solvent-only) and positive controls (known antifungals).
  • Outcome (O): Quantitative metrics (e.g., MIC90, apoptosis markers) .

Data Management: How to ensure data reproducibility and compliance with FAIR principles?

Answer:
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) guidelines:

  • Metadata Standardization: Use platforms like Zenodo to archive raw spectra and assay data with DOI tagging .
  • Code Sharing: Publish analysis scripts (e.g., R/Python) for statistical workflows .
  • Replication Protocols: Detail equipment calibration and batch variability in supplementary materials .

Mixed Methods: How to integrate quantitative and qualitative methods in this compound research?

Answer:

  • Quantitative Phase: Conduct dose-response assays to establish IC50 values .
  • Qualitative Phase: Perform semi-structured interviews with microbiologists to interpret unexpected results (e.g., biphasic activity) .
  • Triangulation: Cross-validate findings via convergence analysis .

Statistical Analysis: What are best practices for analyzing this compound’s dose-response data?

Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates .
  • Error Reporting: Include 95% confidence intervals for EC50 values in tables .

Literature Review: How to conduct a systematic review of this compound’s pharmacological properties?

Answer:

  • Search Strategy: Use Boolean operators in databases (e.g., PubMed: This compound AND (antifungal OR mechanism)) .
  • Inclusion Criteria: Prioritize peer-reviewed studies with full methodological transparency .
  • Risk of Bias Assessment: Apply Cochrane ROBINS-I tool to evaluate confounding factors .

Sample Size: How to determine appropriate sample sizes for in vivo studies on this compound?

Answer:

  • Power Analysis: Use G*Power to calculate sample size based on effect size (e.g., Cohen’s d ≥ 0.8) and α = 0.05 .
  • Pilot Studies: Conduct small-scale trials to estimate variability before full experiments .

Ethical Considerations: How to ensure compliance in this compound research involving animal models?

Answer:

  • IACUC Approval: Submit protocols for review, including justification of species choice and humane endpoints .
  • Data Sharing Agreements: Secure permissions for third-party data reuse via formal licenses (e.g., CC BY-NC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.